Setiptiline maleate
Overview
Description
The compound known as “MO-8282” is scientifically referred to as setiptiline maleate. It is a tetracyclic antidepressant that functions as a noradrenergic and specific serotonergic antidepressant. This compound is primarily used as a serotonin receptor antagonist and norepinephrine reuptake inhibitor .
Mechanism of Action
Target of Action
Setiptiline Maleate, a tetracyclic antidepressant (TeCA), primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is involved in adrenergic neurotransmission, while serotonin receptors play a crucial role in serotonergic signaling .
Mode of Action
Setiptiline acts as an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .
Biochemical Pathways
It is known that the drug interacts with the neuroactive ligand-receptor interaction pathway . By antagonizing α2 adrenergic and serotonin receptors, Setiptiline may influence the balance of neurotransmitters in the brain, potentially alleviating symptoms of major depressive disorder .
Result of Action
Setiptiline’s primary therapeutic effect is to reduce the symptoms of major depressive disorder . This is achieved through its antagonistic action on α2 adrenergic and serotonin receptors, which likely leads to increased noradrenaline and serotonin signaling in the brain .
Action Environment
The action of Setiptiline may be influenced by various environmental factors. For instance, its solubility in different solvents may affect its absorption and distribution in the body . .
Biochemical Analysis
Biochemical Properties
Setiptiline maleate interacts with various enzymes and proteins, primarily functioning as an antagonist at the α2 adrenergic receptor and at serotonin receptors . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse .
Cellular Effects
This compound’s antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signalling . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its antagonistic action on α2 adrenergic and serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Setiptiline maleate can be synthesized through a series of chemical reactions involving the formation of the tetracyclic structure. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. The final product is then converted into its maleate salt form using maleic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the tetracyclic core structure, followed by purification and conversion to the maleate salt. The final product is subjected to rigorous quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Setiptiline maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed
Scientific Research Applications
Setiptiline maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tetracyclic structures and their reactivity.
Biology: Investigated for its effects on serotonin and norepinephrine pathways.
Medicine: Explored for its potential therapeutic effects in treating depression and other mood disorders.
Industry: Utilized in the development of new antidepressant drugs and related pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tetracyclic antidepressant with similar mechanisms of action.
Nortriptyline: A tricyclic antidepressant that also inhibits norepinephrine reuptake.
Mirtazapine: A noradrenergic and specific serotonergic antidepressant with a similar pharmacological profile.
Uniqueness
Setiptiline maleate is unique due to its specific combination of serotonin receptor antagonism and norepinephrine reuptake inhibition. This dual mechanism provides a distinct therapeutic profile, making it effective in treating certain types of depression that may not respond to other antidepressants .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPIBVPBCWBXIU-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85650-57-3 | |
Record name | 1H-Dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85650-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Setiptiline maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridyl maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SETIPTILINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VOZ30EO2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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